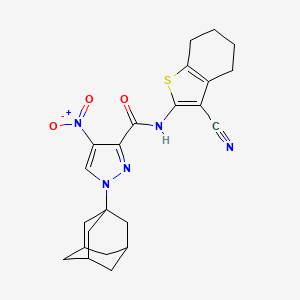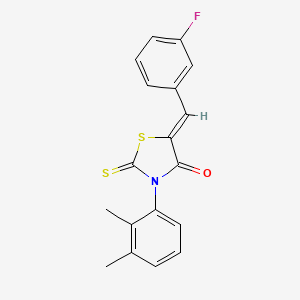
(5Z)-3-(2,3-dimethylphenyl)-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound “(5Z)-3-(2,3-dimethylphenyl)-5-(3-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a member of the thiazolidinone family, which is known for its diverse biological activities. Thiazolidinones are heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This particular compound features a fluorobenzylidene group and a dimethylphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thiosemicarbazones with α-haloketones or α-haloesters. For the compound , the synthetic route may involve the following steps:
Formation of Thiosemicarbazone: Reacting 2,3-dimethylphenylhydrazine with carbon disulfide and an appropriate aldehyde or ketone to form the thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone is then cyclized with 3-fluorobenzylidene bromide under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
Thiazolidinones are studied for their potential as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific compound may be investigated for its potential to inhibit certain enzymes or pathways in pathogenic organisms.
Medicine
Thiazolidinones have been explored as potential therapeutic agents for various diseases, including diabetes, cancer, and infectious diseases. The fluorobenzylidene and dimethylphenyl groups may enhance the compound’s activity and selectivity.
Industry
In the industrial sector, thiazolidinones can be used as additives in materials science, such as in the development of polymers with specific properties.
Mechanism of Action
The mechanism of action of thiazolidinones often involves the inhibition of specific enzymes or receptors. For example, they may inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their antimicrobial effects. The fluorobenzylidene group may enhance binding affinity to the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(2,3-dimethylphenyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the fluorine atom.
(5Z)-3-(2,3-dimethylphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the fluorine atom.
Uniqueness
The presence of the fluorobenzylidene group in the compound may confer unique properties, such as increased lipophilicity, enhanced binding to biological targets, and improved metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNOS2/c1-11-5-3-8-15(12(11)2)20-17(21)16(23-18(20)22)10-13-6-4-7-14(19)9-13/h3-10H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBTXCMFEWVWCM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE](/img/structure/B4802931.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)propanamide](/img/structure/B4802937.png)
![3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE](/img/structure/B4802951.png)
![ETHYL 5-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4802960.png)
![N-(2,5-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4802964.png)
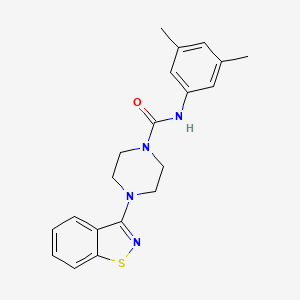
![4-{[(1,5-diphenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B4802979.png)
![4-PHENYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE](/img/structure/B4802985.png)
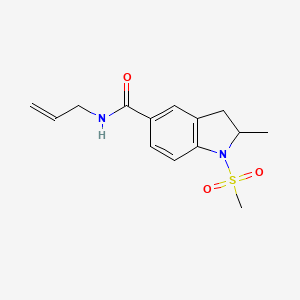
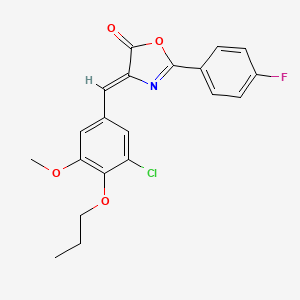
![N-(1,5-dimethylhexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4803012.png)
![1-CYCLOPROPYL-7-(5-ETHYL-2-THIENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4803015.png)
![(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone](/img/structure/B4803021.png)
